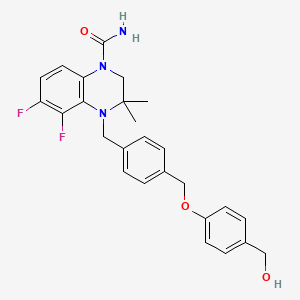
AMPD2 inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMPD2 inhibitor 2 is a potent inhibitor of AMP deaminase 2 (AMPD2), an enzyme that plays a crucial role in purine metabolism by converting adenosine monophosphate (AMP) to inosine monophosphate (IMP). This compound has shown significant potential in scientific research, particularly in the fields of energy homeostasis and immuno-oncology .
Métodos De Preparación
The synthesis of AMPD2 inhibitor 2 involves several steps, starting from a high-throughput screening (HTS) hit compound. Through a series of structure-activity relationship (SAR) studies, compound 8 was discovered, which led to the development of this compound. The synthetic route includes the formation of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides, which exhibit a novel mechanism of action
Análisis De Reacciones Químicas
AMPD2 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of quinoxaline derivatives, while reduction may yield tetrahydroquinoxaline derivatives .
Aplicaciones Científicas De Investigación
AMPD2 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used to study the role of AMPD2 in purine metabolism and energy homeostasis.
Biology: It helps in understanding the physiological functions of AMPD2 in various biological processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting AMPD2.
Mecanismo De Acción
AMPD2 inhibitor 2 exerts its effects by inducing allosteric modulation of AMPD2. This mechanism involves a conformational change in the enzyme, which prevents AMP from binding to the substrate pocket. This inhibition leads to a decrease in the conversion of AMP to IMP, thereby affecting the overall energy balance and purine metabolism .
Comparación Con Compuestos Similares
AMPD2 inhibitor 2 is unique compared to other similar compounds due to its novel mechanism of action and potent inhibitory activity. Some similar compounds include:
Pentostatin: An adenosine deaminase inhibitor used in the treatment of certain types of cancer.
Cladribine: A purine analog used in the treatment of hairy cell leukemia.
Coformycin: Another adenosine deaminase inhibitor with potential therapeutic applications
Propiedades
Fórmula molecular |
C26H27F2N3O3 |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
5,6-difluoro-4-[[4-[[4-(hydroxymethyl)phenoxy]methyl]phenyl]methyl]-3,3-dimethyl-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C26H27F2N3O3/c1-26(2)16-30(25(29)33)22-12-11-21(27)23(28)24(22)31(26)13-17-3-5-19(6-4-17)15-34-20-9-7-18(14-32)8-10-20/h3-12,32H,13-16H2,1-2H3,(H2,29,33) |
Clave InChI |
JCOIRZMTHVXDKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C2=C(N1CC3=CC=C(C=C3)COC4=CC=C(C=C4)CO)C(=C(C=C2)F)F)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















